molecular formula C19H24ClNO2 B4134511 N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride

Cat. No.: B4134511
M. Wt: 333.8 g/mol
InChI Key: XGSUFSWXVNSRCP-UHFFFAOYSA-N
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Description

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an allyloxy group, a methoxy group, and a phenylethanamine backbone, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with allyl bromide to form 4-(allyloxy)-3-methoxybenzaldehyde. This intermediate is then subjected to reductive amination with 1-phenylethanamine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield 4-(formyloxy)-3-methoxybenzyl-1-phenylethanamine, while reduction of a nitro group can produce the corresponding amine derivative.

Scientific Research Applications

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The allyloxy and methoxy groups may play a role in binding to these targets, modulating their activity and leading to various biological effects. The phenylethanamine backbone is crucial for the compound’s overall structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1-phenylethanamine hydrochloride
  • N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-1-phenylethanamine hydrochloride

Uniqueness

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both allyloxy and methoxy groups allows for diverse chemical reactivity and potential interactions with biological targets, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-4-12-22-18-11-10-16(13-19(18)21-3)14-20-15(2)17-8-6-5-7-9-17;/h4-11,13,15,20H,1,12,14H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSUFSWXVNSRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC=C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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